molecular formula C20H21N5O3 B7185171 N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide

N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide

Cat. No.: B7185171
M. Wt: 379.4 g/mol
InChI Key: HFZAEGOILRIBLS-UHFFFAOYSA-N
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Description

N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-3-24-15-7-5-4-6-14(15)22-19(24)23-18(26)13-8-9-17(28-2)16(12-13)25-11-10-21-20(25)27/h4-9,12H,3,10-11H2,1-2H3,(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZAEGOILRIBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=C(C=C3)OC)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Ring: Starting with o-phenylenediamine and ethyl chloroformate, the benzimidazole ring is formed through a cyclization reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Imidazolidinone Moiety: The imidazolidinone ring is synthesized by reacting an appropriate amine with glyoxal in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the imidazolidinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The imidazolidinone moiety may interact with enzymes, altering their activity and leading to various biological effects. These interactions can trigger signaling pathways that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide
  • N-(1-ethylbenzimidazol-2-yl)-4-hydroxy-3-(2-oxoimidazolidin-1-yl)benzamide
  • N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

N-(1-ethylbenzimidazol-2-yl)-4-methoxy-3-(2-oxoimidazolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole and imidazolidinone rings allows for versatile interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

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